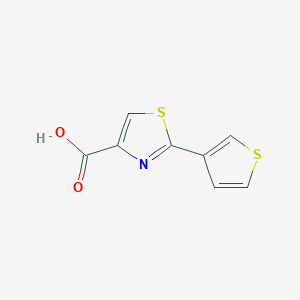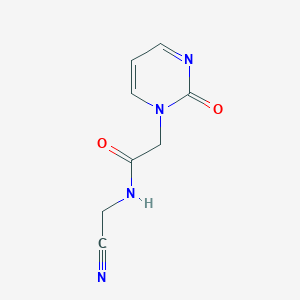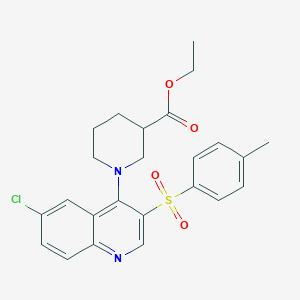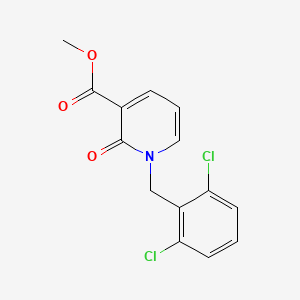![molecular formula C13H12N6O2S B2549659 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863500-18-9](/img/structure/B2549659.png)
2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been explored in the context of developing selective serotonin 5-HT6 receptor antagonists and potential antiasthma agents. In one study, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared, with the most active compound in a functional assay being 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, which showed an IC50 of 29.0 nM . Another study focused on the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were synthesized by reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, followed by a series of reactions including treatment with phosphorus oxychloride and cyclization using cyanogen bromide .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolo[1,5-a]pyrimidine or triazolo[1,5-c]pyrimidine core. The substitution patterns on the core structure, such as the phenylsulfonyl group and various aryl groups, play a significant role in determining the binding affinity and selectivity towards the 5-HT6 receptor. For instance, the compound with the greatest affinity in the 5-HT6 receptor radioligand binding assay had a Ki of 1.7 nM and featured a phenylsulfonyl group attached to the triazolopyrimidine core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of pyrimidinones, chlorination, hydrazinolysis, and cyclization. The cyclization step to form the triazolopyrimidine ring is particularly crucial and can be achieved using reagents like cyanogen bromide. The Dimroth rearrangement is also mentioned as a part of the synthetic pathway, indicating the complexity and specificity of the reactions required to obtain the desired triazolopyrimidine derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide are not detailed in the provided papers, the studies do provide insights into the properties of related triazolopyrimidine compounds. These properties are largely influenced by the substituents on the core structure, which affect the compounds' receptor binding affinity, functional cellular response inhibition, and selectivity. The high selectivity of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for the 5-HT6 receptor over the 5-HT2A and 5-HT2B receptors is a notable chemical property . The activity of the compounds as mediator release inhibitors in the context of asthma also highlights their potential therapeutic properties .
科学的研究の応用
Potential Antiasthma Agents
Triazolopyrimidine derivatives, including compounds structurally related to "2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide," have been evaluated for their activity as mediator release inhibitors, potentially offering a new avenue for antiasthma therapy. These compounds have shown promising results in the human basophil histamine release assay, indicating their potential in managing asthma-related symptoms by inhibiting mediator release (Medwid et al., 1990).
Anticancer Effects
Modifications of triazolopyrimidine derivatives, including altering the acetamide group to an alkylurea moiety, have demonstrated significant anticancer effects alongside reduced toxicity. This modification has resulted in compounds retaining their antiproliferative activity against human cancer cell lines, suggesting their utility in cancer treatment (Wang et al., 2015).
Antimicrobial Activity
Novel triazolopyrimidine derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents. This includes activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of triazolopyrimidine-based compounds in combating various microbial infections (Patil et al., 2010).
Herbicide Development
Research into triazolopyrimidine sulfonanilide compounds as acetohydroxyacid synthase inhibitors has led to the development of new herbicides with high activity and faster degradation rates in soil. These findings illustrate the compound's role in agricultural applications, offering a potential for the development of more environmentally friendly herbicidal solutions (Chen et al., 2009).
Insecticidal Applications
Sulfonamide thiazole derivatives incorporating the triazolopyrimidine moiety have shown potential as insecticidal agents. Studies have indicated that these compounds possess bioactive properties that could be effective against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This suggests their application in pest management strategies to protect crops from damage (Soliman et al., 2020).
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJQNQFZABFJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
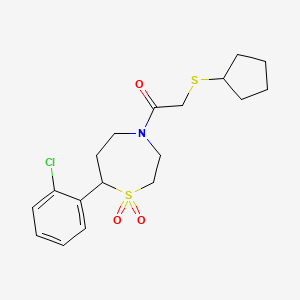
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
